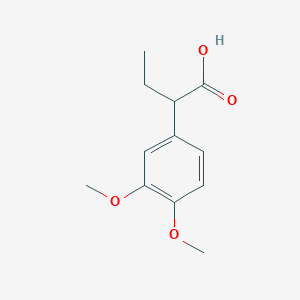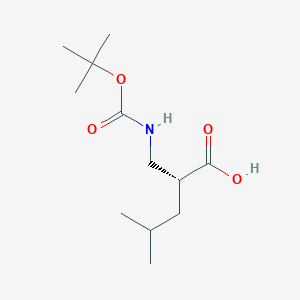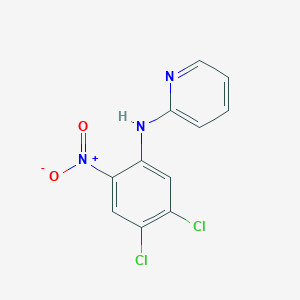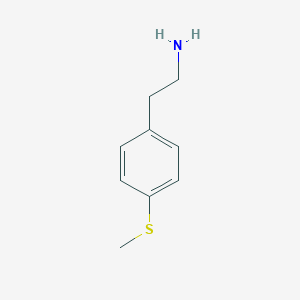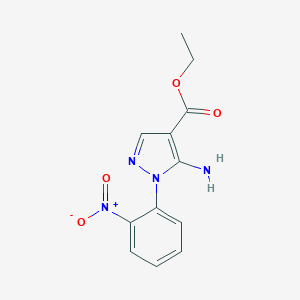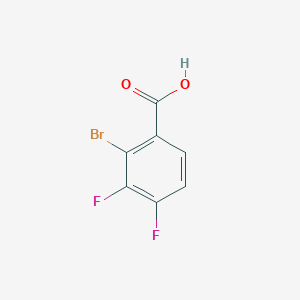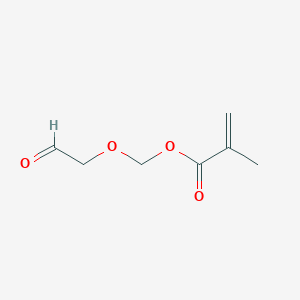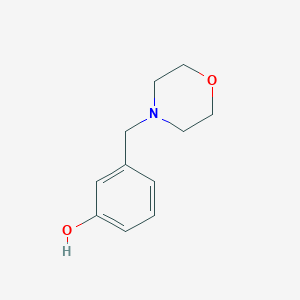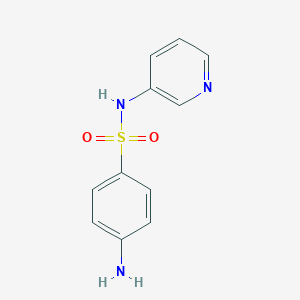
2,3,6,7-四(2-氰基乙硫基)四硫富瓦烯
描述
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (CAS# 132765-36-7) is a compound with charge-transfer properties, making it a suitable candidate for the preparation of conductive single nanowires .
Synthesis Analysis
The synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene involves the use of the protected TTF tetrathiolate . The compound has been synthesized and characterized in several studies .Molecular Structure Analysis
The centrosymmetric title compound, C18H16N4S8, has a planar structure, with the exception of the four cyanoethyl groups. The three-dimensional network is stabilized by a variety of S…S and S…C interactions .Chemical Reactions Analysis
The compound has been used in the preparation of a series of four isostructural polymeric salts with paramagnetic (Co II, Mn II) and diamagnetic (Zn II, Cd II) ions, together with BF 4− or ClO 4− anions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 544.9 g/mol . It has a planar structure, with the exception of the four cyanoethyl groups .科学研究应用
导电单纳米线
“2,3,6,7-四(2-氰基乙硫基)四硫富瓦烯”具有电荷转移性质,使其成为制备导电单纳米线的合适候选材料 . 这些纳米线可用于各种应用,例如纳米电子学、传感器和其他纳米级器件。
分子导体
该化合物还用于分子导体领域 . 分子导体是由具有电导率的有机分子组成的材料。它们在有机电子学和自旋电子学中具有潜在的应用。
蛋白质组学研究
它被用作蛋白质组学研究的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于研究蛋白质相互作用、识别具有修饰的蛋白质以及了解细胞的蛋白质机制。
有机电子学
由于其电荷转移性质,该化合物可用于有机电子学 . 有机电子学使用有机材料(碳基)来制造电子器件。该化合物可用于制造有机发光二极管 (OLED)、有机光伏和有机场效应晶体管 (OFET)。
自旋电子学
自旋电子学是一个新兴领域,旨在利用电子的自旋来制造电子器件。 “2,3,6,7-四(2-氰基乙硫基)四硫富瓦烯”的电荷转移性质使其成为用于自旋电子器件的潜在候选材料 .
配体
该化合物也可作为配体使用 . 配体是与中心金属原子结合形成配位络合物的离子或分子。这些络合物在催化、材料科学、医药等领域具有多种应用。
作用机制
Target of Action
It is known that the compound has charge-transfer properties , which suggests that it may interact with targets that can accept or donate electrons.
Mode of Action
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene interacts with its targets through its charge-transfer properties . This means that it can donate or accept electrons, leading to changes in the electrical properties of the target. The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Given its charge-transfer properties , it is likely that it affects pathways involving electron transfer reactions. These could include redox reactions, energy production pathways, and signal transduction pathways, among others.
Result of Action
The molecular and cellular effects of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene’s action would depend on the specific targets and pathways it affects. Given its charge-transfer properties , it could potentially alter the electrical properties of cells or molecules, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene. Factors such as temperature, pH, and the presence of other molecules could affect its charge-transfer properties and hence its interaction with targets.
实验室实验的优点和局限性
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene has a number of advantages for use in lab experiments. It is a highly conjugated molecule, which makes it an ideal material for use in imaging and sensing applications. In addition, it has a high fluorescence quantum yield, which makes it an ideal material for use in drug delivery systems. However, 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene is not without its limitations. It is a synthetic molecule, which means that it is not naturally occurring and must be synthesized in the laboratory. In addition, it is not as stable as some other materials, and its fluorescence can be affected by environmental factors such as temperature and humidity.
未来方向
Due to its unique properties, 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene has a wide range of potential applications in scientific research. Some of the possible future directions for 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene research include:
1. Investigating the use of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene as a fluorescent probe for protein binding and cellular imaging applications.
2. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in drug delivery systems.
3. Developing new methods for synthesizing 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene in high yields.
4. Investigating the effects of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene on cell viability and gene expression.
5. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in organic light-emitting diodes (OLEDs).
6. Developing new methods for incorporating 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene into materials for energy harvesting applications.
7. Investigating the use of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in biosensors.
8. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in solar cells.
9. Investigating the use of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in biocatalysis applications.
10. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in nanomaterials.
合成方法
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Stille reaction. In the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction is used to form the desired product. This reaction involves the use of a palladium catalyst, a boronic acid, and an organohalide. The Stille reaction, on the other hand, is a palladium-catalyzed coupling reaction that utilizes a stannane as the coupling partner. This reaction requires a palladium catalyst, a stannane, and an organohalide. Both reactions can be used to synthesize 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene in good yields.
属性
IUPAC Name |
3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNXHINRTQFOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453682 | |
| Record name | AGN-PC-0NF8A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132765-36-7 | |
| Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0NF8A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of TCE-TTF contribute to its ability to form coordination polymers?
A1: TCE-TTF possesses four cyanoethylthio groups extending from its central tetrathiafulvalene core. [] These nitrile groups readily coordinate with metal ions, enabling the formation of extended two-dimensional network structures. [] Additionally, short interplanar S···S interactions between TCE-TTF molecules in adjacent layers introduce a third dimension to the resulting polymers. [] This ability to form well-defined coordination polymers makes TCE-TTF a promising building block for functional materials.
Q2: What is the oxidation state of TCE-TTF in the studied coordination polymers, and how does this impact their electrical conductivity?
A2: Spectroscopic studies, supported by theoretical calculations, confirm that TCE-TTF exists in a fully oxidized state within the investigated coordination polymers. [] This oxidation leads to the formation of a radical cation species, TCE-TTF•+, which contributes to the semiconducting behavior observed in these materials. []
Q3: Is there evidence of intermolecular interactions between TCE-TTF molecules within the coordination polymers?
A3: Yes, vibrational spectroscopic analyses, particularly focusing on the C=C stretching modes, suggest the presence of electron-molecular vibration coupling (EMV) between TCE-TTF molecules. [] This observation implies charge transfer interactions occur between TCE-TTF units belonging to neighboring polymeric chains. [] Such interactions are crucial for understanding the electronic properties of these materials.
Q4: Are there any analytical techniques particularly useful for characterizing TCE-TTF and its coordination polymers?
A4: Beyond the standard spectroscopic methods like infrared and Raman spectroscopy, researchers utilize electrochemical techniques to study the redox behavior of TCE-TTF and its derivatives. [] These techniques help understand how readily the molecule can donate or accept electrons, a crucial aspect influencing its functionality in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



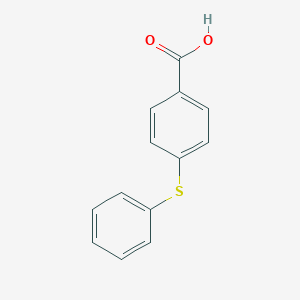
![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)
